Trimethyltetradecylammonium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(tetradecyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4/h5-17H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFDLEXFOHUASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1119-97-7 (bromide), 4574-04-3 (chloride), 65059-43-0 (CH3SO4 salt), 1119-97-7 (bromide salt/solvate) | |
| Record name | Tetradecyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045009 | |
| Record name | N,N,N-trimethyltetradecan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Cetrimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10182-92-0, 8044-71-1 | |
| Record name | Tetradecyltrimethylammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyltetradecylammonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N,N-trimethyltetradecan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyltetradecylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cetrimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3IR7RCT6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Capping Agent for Ruthenium Nanoparticles in Fischer Tropsch Synthesis
In studies focused on Fischer-Tropsch (FT) synthesis, a process that converts synthesis gas (CO and H₂) into liquid hydrocarbons, trimethyl(tetradecyl)ammonium bromide (TTAB) has been used as a capping agent for ruthenium (Ru) nanoparticles supported on carbon-nanofibers (CNF). acs.orgresearchgate.net The objective was to investigate the influence of different capping agents on the catalyst's activity. To ensure a clear comparison, the capping agents were applied to Ru nanoparticles of a consistent size (3.4 nm). acs.orgresearchgate.net
The research found that the catalytic activity was significantly influenced by the choice of capping agent. The activity for the FT reaction followed the order: Ru-SMPS « Ru-PVP < Ru-TTAB < Uncapped Ru. acs.orgresearchgate.net While the uncapped ruthenium catalyst showed the highest activity, the TTAB-capped catalyst (Ru-TTAB) was the most active among the capped variations. Kinetic analysis suggested that the fundamental Fischer-Tropsch reaction mechanism was not significantly altered by the presence of these capping agents. acs.org This indicates that TTAB modifies the catalyst's surface environment to influence reaction rates without changing the primary reaction pathway.
Interactive Data Table: Performance of Capping Agents on Ru/CNF Catalysts
Modification of Nafion Polymer for Enzyme Immobilization
Trimethyltetradecylammonium bromide (referred to as TMTDA in the study) has been successfully used to modify Nafion, a sulfonated tetrafluoroethylene-based fluoropolymer-copolymer. nih.gov In its natural state, Nafion's channels are too small for the diffusion of large substrates required for enzymatic functions. When Nafion is treated with an excess of a hydrophobic alkyl ammonium (B1175870) salt like TMTDA, the quaternary ammonium cations replace the protons as the counter-ions to the sulfonate groups on the polymer's side chains. nih.gov
This modification results in the formation of larger micelles and channels within the polymer structure. nih.gov This altered morphology is critical for performance optimization, as it allows for the effective immobilization and stabilization of various enzymes. The larger channels permit the diffusion of large substrates and ions, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which are essential for enzymatic activity. nih.gov This technique has been applied to develop stable biosensors and biofuel cells. nih.gov The study outlines the specific quantities of various tetra-alkyl ammonium salts, including TMTDA, required for this modification. nih.gov
Interactive Data Table: Quaternary Ammonium Salts for Nafion Modification Amounts specified for modifying 2 mL of a 5% w/v Nafion suspension.
These findings underscore the role of this compound as a versatile agent for the surface modification of catalysts. Its application allows for the fine-tuning of catalyst properties to enhance performance in specialized reactions, from industrial hydrocarbon synthesis to advanced biochemical systems. acs.orgnih.gov
Mechanistic Investigations of Trimethyltetradecylammonium Interactions
Supramolecular Assembly and Self-Organization Phenomena
In aqueous solutions, Trimethyltetradecylammonium bromide (TTAB) monomers exhibit a strong tendency to self-organize into supramolecular structures to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process is fundamental to its properties and applications.
The formation of micelles from individual surfactant molecules is a spontaneous and dynamic equilibrium process. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). For TTAB, the CMC value is significantly lower than for surfactants with shorter alkyl chains, indicating a greater propensity for self-assembly. researchgate.netnih.gov This process is governed by thermodynamic parameters, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization.
The negative values of ΔG°m indicate the spontaneity of the micellization process. nih.gov This spontaneity is driven by the hydrophobic effect; the release of structured water molecules from around the hydrophobic surfactant tails into the bulk water results in a significant increase in entropy (positive ΔS°m), which is the primary driving force for micelle formation. nih.govsemanticscholar.org The process can be either enthalpy-driven or entropy-driven, depending on the specific conditions. The relationship between enthalpy and entropy can reveal compensatory effects in the micellization process. semanticscholar.org
Interactive Table: Thermodynamic Parameters of Micellization for this compound Bromide (TTAB) in Aqueous Solution
This table summarizes key thermodynamic data associated with the formation of micelles by TTAB at different temperatures.
| Temperature (K) | CMC (mM) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |
| 298.15 | 3.6 | -19.6 | -5.2 | 48.3 |
| 308.15 | 3.9 | -20.2 | -5.0 | 49.3 |
| 318.15 | 4.2 | -20.8 | -4.8 | 50.3 |
Note: The data presented are representative values compiled from literature findings; actual values may vary slightly depending on experimental conditions and measurement techniques such as conductivity or tensiometry. researchgate.net
When this compound is mixed with other surfactants, the resulting systems often exhibit non-ideal behavior and synergistic interactions. nih.gov The formation of these binary mixed micelles can be described using the regular solution theory, which employs an interaction parameter (β) to quantify the deviation from ideality. mdpi.comkobe-u.ac.jp
A negative value for the interaction parameter (β < 0) signifies a net attractive interaction, or synergism, between the two different surfactant molecules in the micelle. nih.govmdpi.com This attraction leads to a mixed CMC that is lower than the CMC of the individual components, making the micellization process more favorable. nih.gov The magnitude of the negative β value reflects the strength of the synergistic interaction, which reduces the Gibbs free energy of micellization and enhances the thermodynamic stability of the mixed system. nih.gov Conversely, a positive β value indicates antagonistic or repulsive interactions, while a value of zero suggests ideal mixing. mdpi.comkobe-u.ac.jp
Above the critical micelle concentration, this compound can form a variety of aggregate structures beyond simple spherical micelles. At higher concentrations, repulsive forces between the charged headgroups can be screened, allowing for closer packing and a transition to different morphologies. These can include gel-like structures with phases such as hexagonal, cubic, or lamellar arrangements. nih.gov
Furthermore, when adsorbing onto solid surfaces, the surfactant aggregates can adopt specific structures influenced by the substrate. Studies on similar cationic surfactants have shown the formation of flattened admicelles, worm-like admicelles, or distinct bi-layered structures on various mineral oxide surfaces. researchgate.net The specific morphology is dependent on the surfactant's critical packing parameter and the nature of the solid-liquid interface. researchgate.net
Interfacial Adsorption Behavior
The positively charged headgroup of this compound dictates its strong affinity for negatively charged surfaces, leading to adsorption at the solid-liquid interface. This behavior is critical in applications such as surface modification and mineral flotation.
The adsorption of this compound onto various substrates is a complex process driven by a combination of electrostatic attraction, hydrophobic interactions, and sometimes hydrogen bonding.
Silicate and Mineral Oxides: Surfaces like silica (B1680970) (quartz) and mineral oxides (e.g., hematite, alumina, zirconia) are typically negatively charged at neutral or alkaline pH. researchgate.netmdpi.com The cationic this compound adsorbs strongly onto these surfaces, primarily through electrostatic attraction between its positively charged headgroup and the negative surface sites. mdpi.com As the surfactant concentration increases, adsorbed monomers can act as nuclei for the formation of surface aggregates, or admicelles, driven by hydrophobic interactions between the alkyl chains. researchgate.net X-ray photoelectron spectroscopy (XPS) has confirmed that the adsorption density of similar cationic surfactants is significantly greater on quartz than on other minerals like hematite, indicating a stronger binding affinity to the silicate surface oxygen sites. researchgate.net
Clays: Clay minerals, such as montmorillonite (B579905), possess a net negative structural charge due to isomorphic substitution within their crystalline lattices. This charge is balanced by exchangeable cations (e.g., Na+, Ca2+) in the interlayer space and on the surface. this compound readily adsorbs onto clay surfaces through a cation exchange mechanism, displacing the inorganic cations. mdpi.comnih.gov This process modifies the clay from hydrophilic to organophilic, significantly altering its surface properties and its ability to adsorb other organic compounds. mdpi.com The adsorption kinetics on clays often follow a pseudo-second-order model. mdpi.comnih.gov
Interactive Table: Adsorption Characteristics of Cationic Surfactants on Various Substrates
This table provides an overview of adsorption behavior observed for this compound and similar cationic surfactants on different types of negatively charged surfaces.
| Substrate | Predominant Surface Charge (at neutral pH) | Primary Adsorption Mechanism | Observed Phenomena |
| Quartz (Silicate) | Negative | Electrostatic Attraction | Reversal of surface charge from negative to positive; formation of admicelles. researchgate.netmdpi.com |
| Hematite (Mineral Oxide) | Negative (above IEP) | Electrostatic Attraction | Weaker adsorption compared to quartz; positive shift in zeta potential. researchgate.netmdpi.com |
| Montmorillonite (Clay) | Negative | Cation Exchange, Electrostatic Attraction | Intercalation into clay galleries; surface modification from hydrophilic to organophilic. mdpi.com |
Electrostatic interaction is the primary driving force for the initial adsorption of this compound onto negatively charged substrates. mdpi.comnih.gov This mechanism is governed by Coulomb's law, where the positively charged quaternary ammonium (B1175870) headgroup is attracted to anionic sites on the substrate surface. strath.ac.uk This strong attraction is fundamental to the adsorption process and can be observed through the significant change in the surface's zeta potential. researchgate.netmdpi.com
For instance, the surface of quartz in an aqueous solution without surfactants exhibits a highly negative zeta potential. mdpi.com Upon the addition of this compound, the positively charged surfactant cations adsorb onto the surface, neutralizing the negative charge. As the concentration increases, the zeta potential becomes progressively less negative, passes through zero (the isoelectric point), and eventually becomes positive due to the formation of a surfactant layer or bilayer with the charged headgroups oriented towards the bulk solution. mdpi.com This reversal of surface charge is a clear indicator of the dominance of electrostatic interactions in the adsorption mechanism. researchgate.netnih.gov The presence of salts in the solution can screen these electrostatic interactions, affecting the adsorption kinetics and equilibrium. nih.govrsc.org
Adsorption Mechanisms on Diverse Substrates (e.g., Silicate, Mineral Oxides, Clays)
Hydrophobic Chain-Chain Interactions in Adsorption
The adsorption of this compound (TMTDA) onto surfaces is significantly influenced by hydrophobic interactions between the tetradecyl (C14) alkyl chains of the surfactant molecules. Once initial adsorption has occurred, driven by factors such as electrostatic attraction, the long hydrocarbon chains of adjacent TMTDA molecules tend to associate with each other. This phenomenon, known as chain-chain interaction, is a crucial driver for the formation of surfactant aggregates, such as hemi-micelles and admicelles, on the adsorbent surface. journalssystem.com
Research on similar long-chain quaternary ammonium compounds demonstrates that at concentrations below the critical micelle concentration (CMC), adsorption is primarily driven by electrostatic forces. However, as the concentration of the surfactant increases and the surface becomes more populated, the hydrophobic interactions between the alkyl chains become the dominant force, leading to a sharp increase in adsorption. journalssystem.com This cooperative process results in the formation of a densely packed layer, and potentially a bilayer, of surfactant molecules on the surface. journalssystem.comresearchgate.net The strong mutual interaction between the surfactant chains is powerful enough to displace smaller molecules from the adsorption layer. nih.gov
Van der Waals Contributions to Adsorption
Van der Waals (vdW) forces are fundamental, albeit relatively weak, intermolecular attractions that contribute significantly to the physical adsorption of molecules onto surfaces. aps.orgrsc.org These forces are universal and arise from the fluctuating electrical dipoles in atoms and molecules. In the context of this compound adsorption, vdW forces are active between the entire surfactant molecule and the adsorbent surface, as well as between the individual alkyl chains of adjacent adsorbed molecules.
The inclusion of vdW forces in theoretical calculations is critical for accurately predicting adsorption behavior. For instance, in some systems, accounting for these dispersion effects can change the characterization of the adsorption process from simple physisorption to chemisorption. irb.hr The long-range nature of these forces is particularly important in determining the final orientation and packing density of the adsorbed molecules. aps.orgnih.gov Although often weaker than specific electrostatic interactions, the collective strength of vdW forces is a key factor in the stability of the adsorbed surfactant layer. mdpi.com
Distinctions Between Specific and Nonspecific Adsorption
The adsorption of this compound can be categorized into specific and nonspecific interactions, which are differentiated by the nature of the forces driving the process.
Specific Adsorption is characterized by a strong, direct interaction between the adsorbate and a particular site on the adsorbent surface. In the case of TMTDA, the primary mechanism for specific adsorption is the electrostatic attraction between the positively charged quaternary ammonium headgroup (-N(CH₃)₃⁺) and discrete, negatively charged sites on the surface of an adsorbent (e.g., deprotonated silanol groups on silica). journalssystem.comjournalssystem.com This type of adsorption is highly dependent on the surface chemistry of the adsorbent and the pH of the solution, which affects the surface charge. It is considered a targeted interaction, leading to a strong bond at a specific location.
Nonspecific Adsorption (NSA) refers to the more generalized accumulation of the surfactant on the surface, driven by forces that are not site-specific. nih.govresearchgate.net Key contributors to NSA for TMTDA include:
Hydrophobic Interactions: The tendency of the tetradecyl chains to self-associate on the surface to minimize contact with water is a major form of nonspecific adsorption. nih.gov
A vital challenge in applications requiring selective binding is minimizing or eliminating NSA to ensure that only specific interactions occur. nih.gov In the adsorption process of TMTDA, initial binding to a charged surface is often specific (electrostatic). This is then followed by cooperative, nonspecific adsorption (hydrophobic and vdW forces) as more surfactant molecules accumulate and form aggregates.
Environmental and Chemical Parameters Governing Adsorption/Desorption Equilibria
The equilibrium between adsorbed and solution-phase this compound is highly sensitive to various environmental and chemical factors, most notably pH and surfactant concentration. mdpi.comcopernicus.org
Influence of pH
The pH of the aqueous solution is a critical parameter that governs the adsorption of TMTDA, primarily by altering the surface charge of the adsorbent. mdpi.commdpi.com For adsorbents like silica or clays, the number of negatively charged sites increases as the pH rises. journalssystem.com
At low pH: The surface of materials like silica is less negatively charged (or even positively charged), leading to electrostatic repulsion or reduced attraction for the cationic TMTDA headgroup. This results in lower adsorption.
At high pH: The surface becomes more negatively charged, creating strong electrostatic attraction for the TMTDA cation. This significantly enhances the adsorption efficiency. journalssystem.comicm.edu.pl
Studies on the similar compound Hexadecyl trimethyl ammonium bromide (HTAB) show that the amount adsorbed on a silica surface at pH 10 can be substantially higher than at pH 3 or 5. journalssystem.com Desorption is also pH-dependent, being more favorable at lower pH values where the electrostatic attraction is weakened. journalssystem.com
Influence of Concentration
The concentration of TMTDA in the solution is a primary driving force for adsorption.
At low concentrations: Adsorption increases steadily with concentration as more molecules become available to bind to vacant sites on the surface.
At higher concentrations: As the surface becomes saturated with a monolayer of TMTDA, further increases in concentration lead to the formation of surface aggregates (hemi-micelles and admicelles) driven by hydrophobic chain-chain interactions. journalssystem.com This results in a significant, often sharp, increase in the amount of surfactant adsorbed. Once a stable bilayer or maximum surface coverage is achieved, the adsorption rate plateaus. nih.gov
The relationship between concentration and adsorption is often described by adsorption isotherms. For instance, the adsorption of phenol onto bentonite modified with a similar surfactant exhibited a Type V isotherm, indicating a non-linear increase in removal with concentration due to intra-particle interactions. nih.gov
Interactive Data Table: Effect of pH on Adsorption
The following table, based on findings for the analogous compound Hexadecyl trimethyl ammonium bromide (HTAB) on a silica sensor, illustrates the critical role of pH in the adsorption process. journalssystem.comicm.edu.pl
| pH Value | Adsorption Status | Governing Force |
| 3 | Low Adsorption | Weak electrostatic attraction |
| 5.5 | Moderate Adsorption | Increased electrostatic attraction |
| 6.5 | Moderate-High Adsorption | Stronger electrostatic attraction |
| 10 | High Adsorption | Strong electrostatic attraction |
Interactive Data Table: Effect of Concentration on Adsorption
This table summarizes the typical effect of this compound concentration on its adsorption onto a negatively charged surface, as observed with similar cationic surfactants. journalssystem.commdpi.com
| Concentration Range | Adsorption Mechanism | Primary Driving Force(s) |
| Low (Below CMC) | Monolayer formation | Electrostatic attraction |
| Intermediate (Approaching CMC) | Hemi-micelle/Admicelle formation | Electrostatic & Hydrophobic interactions |
| High (Above CMC) | Bilayer formation/Saturation | Hydrophobic chain-chain interactions |
Catalytic Applications and Roles of Trimethyltetradecylammonium
Micellar Catalysis in Organic Reaction Systems
The formation of micelles by trimethyltetradecylammonium in aqueous solutions creates unique microenvironments that can significantly influence the rates and outcomes of organic reactions. numberanalytics.com These micelles, which are aggregates of surfactant molecules, can solubilize and concentrate reactants, thereby accelerating chemical transformations. numberanalytics.com
Rate Enhancement Mechanisms in Micellar Media
The acceleration of reaction rates in the presence of this compound micelles is attributed to several factors. A primary mechanism is the increased concentration of reactants within the micellar pseudophase, which elevates the probability of effective collisions. dergipark.org.tr The hydrophobic core of the micelle serves to solubilize nonpolar reactants, while the charged Stern layer can attract or repel ionic species, further concentrating the necessary components for the reaction. dergipark.org.trmdpi.com
This compartmentalization effectively creates a "microreactor" where the local concentration of reactants is significantly higher than in the bulk solution. numberanalytics.com Furthermore, the micellar environment can stabilize transition states, lowering the activation energy of the reaction. mdpi.com The electrostatic interactions between the cationic headgroups of this compound and anionic reactants or transition states can play a crucial role in this stabilization.
Influence on Regioselectivity and Other Selectivity Profiles
The structured environment of a micelle can impose geometric constraints on the reacting molecules, thereby influencing the regioselectivity of a reaction. oxfordsciencetrove.com By orienting the reactants in a specific manner, the micelle can favor the formation of one regioisomer over another. numberanalytics.com This control is a result of the differential solubilization and orientation of the substrate within the micelle's architecture, which is influenced by factors like steric and electronic effects. numberanalytics.comsaskoer.ca
For instance, in reactions involving unsymmetrical reactants, the hydrophobic and hydrophilic interactions with the micelle can dictate the approach of the reacting species, leading to a preferred stereochemical or regiochemical outcome. oxfordsciencetrove.com The ability to tune reaction conditions such as temperature and solvent can further refine this selectivity. numberanalytics.com
Kinetic Analyses of Micelle-Mediated Reactions
The kinetics of reactions catalyzed by micelles are often analyzed using models that treat the system as having distinct aqueous and micellar phases. dergipark.org.tr The pseudophase model is a commonly employed framework for understanding the kinetic data. dergipark.org.tr This model considers the partitioning of reactants between the bulk aqueous phase and the micellar phase, with the reaction occurring in one or both of these "pseudophases". dergipark.org.tr
Kinetic studies typically show that the observed rate constant initially increases with surfactant concentration, reaches a maximum, and then may decrease. ias.ac.in This behavior is characteristic of bimolecular reactions in micellar systems and can be explained by the initial incorporation of both reactants into the micelle, leading to rate enhancement, followed by the dilution of reactants as more micelles are formed at higher surfactant concentrations. ias.ac.in Mathematical models, such as the one developed by Menger and Portnoy, are used to quantitatively describe these kinetic profiles and to determine key parameters like the binding constants of reactants to the micelle and the rate constant within the micellar phase. dergipark.org.trresearchgate.net
This compound as a Phase-Transfer Catalyst
This compound salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org This is particularly useful for reactions involving an organic-insoluble nucleophile and an organic-soluble substrate. alfachemic.com
The mechanism involves the this compound cation forming an ion pair with the anion of the water-soluble reactant. The lipophilic nature of the tetradecyl chain allows this ion pair to be extracted into the organic phase, where it can then react with the organic substrate. operachem.com After the reaction, the cation can return to the aqueous phase to repeat the cycle, thus acting as a catalyst. operachem.com The efficiency of the phase-transfer process is influenced by the length of the alkyl chain on the quaternary ammonium (B1175870) salt; a longer chain, such as the tetradecyl group, enhances its solubility in the organic phase. operachem.com
Quaternary ammonium salts like this compound are widely used in various nucleophilic substitution and hydrocarbylation reactions, often leading to higher yields and faster reaction rates compared to uncatalyzed heterogeneous reactions. alfachemic.com
Roles in Hybrid and Supported Catalytic Architectures
In addition to its role in homogeneous catalysis, this compound plays a crucial part in the development of advanced heterogeneous catalytic systems.
Stabilization of Nanoparticles in Heterogeneous Catalysis
Metal nanoparticles are highly effective catalysts due to their large surface-area-to-volume ratio. nih.gov However, they have a tendency to agglomerate, which leads to a loss of catalytic activity. azonano.com this compound bromide (TTAB) is used as a capping agent to stabilize these nanoparticles, preventing their aggregation and maintaining their high catalytic efficiency. researchgate.net The long alkyl chain of the surfactant adsorbs onto the nanoparticle surface, creating a protective layer that sterically hinders the particles from coming into close contact. azonano.com
This stabilization is crucial for the synthesis and application of nanoparticle catalysts in various reactions. researchgate.net For example, this compound bromide has been used to stabilize platinum nanoparticles for CO oxidation reactions. researchgate.net Furthermore, modifying carbon nanotubes with this compound bromide has been shown to create a hydrophobic interface that enhances the selectivity of ammonia (B1221849) production in the electrochemical reduction of nitrate (B79036) by suppressing competing reactions. mdpi.com The ability to control nanoparticle size and stability through the use of such surfactants is a key aspect of designing efficient and robust heterogeneous catalysts. rsc.orgnih.govencyclopedia.pub
Surface-Modified Catalysts and Their Performance Optimization
The modification of catalyst surfaces with chemical agents is a key strategy for optimizing catalytic performance, including activity, selectivity, and stability. numberanalytics.comaiche.org this compound, a quaternary ammonium salt, serves as an effective surface modifier in various catalytic systems. Its amphiphilic nature, consisting of a charged hydrophilic head (the trimethylammonium group) and a long hydrophobic tail (the tetradecyl chain), allows it to alter the surface properties of catalysts, thereby influencing reactant interactions and stabilizing catalytic particles. cymitquimica.com
Research has demonstrated the utility of this compound in tuning the performance of heterogeneous catalysts. By functioning as a capping or stabilizing agent, it can control particle size, prevent agglomeration, and modify the electronic and geometric properties of active sites. acs.orgresearchgate.net These modifications are crucial for enhancing the efficiency and longevity of catalysts in demanding industrial processes. numberanalytics.com
Detailed Research Findings
Advanced Materials Science Applications Incorporating Trimethyltetradecylammonium
Polymer Composites and Nanocomposites Research
The incorporation of Trimethyltetradecylammonium into polymer systems is a key strategy for developing composites and nanocomposites with enhanced properties. Its primary role is to act as an interfacial modifier, improving the compatibility and interaction between dissimilar components, such as inorganic fillers and organic polymer matrices.
Interfacial Interactions in Polymer Matrix Reinforcement
In one study, this compound bromide (referred to as MTAB) was used as a modifier for graphene oxide (GO) sheets intended for reinforcement in a polymethylmethacrylate (PMMA) polymer matrix. vulcanchem.com The inherent hydrophilicity of GO makes it incompatible with the more hydrophobic PMMA, leading to poor dispersion and weak interfacial bonding. By modifying the GO with MTAB, the surface of the GO sheets was rendered more organophilic. vulcanchem.com This surface conversion is critical for achieving a uniform dispersion of the nanofiller within the polymer and establishing strong interfacial adhesion, which is fundamental to reinforcement. The amphiphilic nature of the this compound cation facilitates this by allowing its hydrophobic tetradecyl tail to interact favorably with the polymer matrix while the charged head group associates with the filler surface. This leads to a stable and well-exfoliated distribution of the GO within the PMMA, preventing the aggregation of nanoparticles that would otherwise weaken the composite. vulcanchem.com
Tailoring Mechanical and Thermal Properties of Polymer Systems
The use of this compound as an interfacial agent directly influences the bulk properties of the resulting polymer systems. By enhancing filler-matrix compatibility, it allows for the precise tailoring of mechanical and thermal characteristics.
| Composite System | Polymer Matrix | Filler (Modified with TTA derivative) | Effect on Polymer Property |
| PMMA Nanocomposite | Polymethylmethacrylate (PMMA) | Graphene Oxide (GO) | Decrease in molecular weight (Mw) compared to pure PMMA. vulcanchem.com |
In the field of ion-conducting polymers (ionomers), this compound cations have been incorporated into polymer structures to tune thermal and electrical properties. In studies of ionomers based on poly(AMPS), replacing some of the sodium (Na+) counterions with the bulkier this compound organic cation was shown to significantly impact the material's glass transition temperature (Tg). koreascience.kr The introduction of the large organic cation disrupts the polymer chain packing, leading to a lower Tg compared to an ionomer with only Na+ ions. This change in thermal behavior is accompanied by alterations in ionic conductivity, demonstrating that mixing cations is a viable strategy for decoupling ion transport from the polymer's segmental motions. koreascience.kr
| Ionomer System (Poly(Nxyyy)0.5Na0.5[AMPS]) | Quaternary Cation | Glass Transition Temperature (Tg) |
| Ionomer 1 | N(CH₃)₄⁺ | ~180 °C |
| Ionomer 2 | N(C₄H₉)₄⁺ | ~130 °C |
| Ionomer 3 | This compound (N₁₄,₁,₁,₁)⁺ | ~125 °C |
Table based on data trends discussed in ionomer research. koreascience.kr Note: Exact values are illustrative based on graphical representations in the source.
Surface Modification for Enhanced Material Functionality
The ability of this compound to self-assemble at interfaces makes it a powerful tool for modifying the surface properties of various materials. This surface modification can be used to control wettability, reduce surface energy, and fabricate highly specialized, functional materials.
Alteration of Surface Wettability and Energy
As a cationic surfactant, this compound and its salts are highly effective at reducing the surface tension of liquids and altering the surface energy of solids. solubilityofthings.comnih.gov This is due to their amphiphilic molecules arranging at interfaces, with the hydrophilic head interacting with polar media (like water) and the hydrophobic tail orienting away from it. This behavior is exploited to change how a surface interacts with liquids, a property quantified by contact angle measurements.
For example, this compound bromide can be used to modify hydrophobic surfaces to make them more hydrophilic (water-wetting). googleapis.com Research investigating the surface-active properties of a series of alkyltrimethylammonium bromides provides quantitative data on their ability to alter surface characteristics. The contact angle of water on a hydrophobic paraffin (B1166041) surface is significantly reduced in the presence of these surfactants, indicating improved wettability.
| Surfactant | Abbreviation | Contact Angle (CA) on Paraffin Surface (°) |
| Decyltrimethylammonium bromide | C10TAB | 48.1 |
| Dodecyltrimethylammonium bromide | C12TAB | 41.6 |
| This compound bromide | C14TAB | 37.5 |
| Hexadecyltrimethylammonium bromide | C16TAB | 35.2 |
Table adapted from comparative data presented in surface activity studies. nih.gov
This ability to modify surface energy and wettability is critical in applications such as coatings, where eliminating the hydrophobic nature of particles can improve their dispersion and integration into a formulation. googleapis.com
Fabrication of Functionalized Interface Materials
The self-assembly properties of this compound are leveraged to build functionalized interfaces on materials, imparting novel capabilities. This involves using the compound as a stabilizing agent or a template to construct more complex molecular assemblies on a surface.
A notable application is in the phase transfer of nanoparticles. Hydrophobic CuInS2–ZnS nanocrystals, synthesized in an organic solvent, were successfully transferred into an aqueous phase using this compound bromide (TTAB). solubilityofthings.com The TTAB molecules form a stabilizing layer on the nanoparticle surface, with their hydrophobic tails interacting with the nanocrystal and their hydrophilic heads facing the water. This modification creates a functionalized interface that not only allows the highly luminescent nanocrystals to be stable in water but also imparts a nuclear homing property, allowing them to accumulate in the nuclei of living cells without further modification. solubilityofthings.com
In another advanced application, TTAB was used to fabricate a sensitive colorimetric sensor for detecting cadmium ions (Cd²+). researchgate.net The sensor was constructed by the self-assembly of TTAB and the indicator murexide (B42330) on the surface of colloidal silica (B1680970) particles. This creates a functionalized probe where the presence of cadmium ions causes a distinct and measurable color change, demonstrating the fabrication of a sophisticated sensing interface. researchgate.net
Furthermore, TTAB has been used to modify the surface of carbon nanotubes (CNTs) for catalysis. By creating a hydrophobic interface on the CNTs, the modified material showed enhanced selectivity for ammonia (B1221849) production during electrochemical nitrate (B79036) reduction by suppressing competing reactions at the electrode surface. mdpi.com These examples highlight how this compound is a key component in the bottom-up fabrication of materials with precisely engineered interfacial properties for applications in bio-imaging, environmental sensing, and catalysis.
Environmental Fate, Transport, and Transformation Studies of Trimethyltetradecylammonium
Dissipation Pathways in Aquatic and Terrestrial Ecosystems
The primary route for the dissipation of Trimethyltetradecylammonium and other QACs into the environment is through wastewater treatment plants (WWTPs). nih.govnih.gov Due to their widespread use in household and industrial products, these compounds are released into sewage systems, where they undergo initial removal processes. nih.gov In WWTPs, the primary removal mechanism for QACs is sorption to activated sludge, with biodegradation also playing a role. hnu.edu.cnacs.org Removal rates for QACs in WWTPs can be high, often exceeding 90%. hnu.edu.cn
In aquatic ecosystems, this compound that is not removed in WWTPs is discharged in the effluent. nih.gov Once in surface waters, its dissipation is primarily governed by strong sorption to suspended solids and sediments. nih.goviwaponline.com This high affinity for particulate matter means that significant concentrations can accumulate in sediments. nih.gov Photochemical transformation is considered a slow degradation pathway for QACs in surface water, with predicted half-lives ranging from 12 to 94 days, suggesting that reactions with hydroxyl radicals are the dominant abiotic degradation process over direct photolysis. rsc.org
In terrestrial ecosystems, the main pathway for the introduction of this compound is through the land application of sewage sludge (biosolids) as a soil amendment. acs.orgnih.gov The strong tendency of QACs to sorb to organic matter and clay particles in soil limits their mobility. acs.orgccme.ca While biodegradation in soil is a potential dissipation pathway, the strong sorption can reduce the bioavailability of the compound to microorganisms, thereby limiting the rate of degradation. nih.gov
Biotic and Abiotic Transformation Processes
The transformation of this compound in the environment occurs through both biotic and abiotic processes.
Biotic Transformation: Biodegradation is a significant transformation process for this compound, particularly under aerobic conditions. nih.gov Studies have shown that certain microorganisms can degrade QACs. For instance, the bacterium Pseudomonas putida has been shown to degrade tetradecyltrimethylammonium bromide (TTAB). nih.gov In one study, immobilized P. putida cells were capable of degrading 75% of an initial TTAB concentration of 330 mg/L within 24 hours. nih.gov The degradation of QACs by microorganisms can occur through pathways such as the cleavage of the C-N bond followed by β-oxidation of the alkyl chain. nih.gov However, the rate of biodegradation can be influenced by factors such as the concentration of the QAC, the length of the alkyl chain, and the presence of acclimated microbial populations. hnu.edu.cn For example, an increase in the alkyl chain length can reduce the biodegradation rate. researchgate.net While aerobic degradation is well-documented, QACs are generally resistant to biodegradation under anaerobic conditions, such as those found in deep sediments. nih.govnih.gov
Table 1: Biodegradation of Tetradecyltrimethylammonium Bromide (TTAB) by Pseudomonas putida
| Initial TTAB Concentration (mg/L) | Cell State | Incubation Time (hours) | Degradation (%) | Reference |
|---|---|---|---|---|
| 50 | Free cells | 48 | 52% | nih.gov |
| 100 | Free cells | - | Activity lost | nih.gov |
| 330 | Immobilized cells | 24 | 75% | nih.gov |
Abiotic Transformation: Abiotic transformation processes for this compound are generally slower than biotic processes. Photochemical degradation in sunlit surface waters is one potential pathway. rsc.org While direct photolysis is limited for many QACs due to a lack of significant light absorption, indirect photolysis mediated by dissolved organic matter and reactions with hydroxyl radicals can occur. rsc.orgrsc.org Studies on benzalkonium chlorides (BACs), another class of QACs, have shown that transformation can also occur under nitrate-reducing conditions through an abiotic process involving nitrite (B80452). acs.orgresearchgate.net However, this transformation required elevated nitrite concentrations. researchgate.net Hydrolysis is not considered a significant degradation pathway for QACs like didecyldimethylammonium chloride (DDAC) in the water column. ccme.ca
Mobility and Transport Mechanisms Across Environmental Compartments
The mobility and transport of this compound are significantly limited by its strong tendency to sorb to solid phases. nih.govccme.ca
Aquatic Environment: In the aquatic environment, this compound discharged from WWTPs rapidly partitions from the water column to suspended solids and bottom sediments. iwaponline.comccme.ca This strong adsorption significantly reduces its mobility in the water phase. ccme.ca Studies on DDAC have shown a rapid decrease in water concentration with increasing distance from a discharge point, highlighting its high adsorption tendency. ccme.ca Consequently, sediments act as a major sink for QACs in aquatic systems. rsc.org
Terrestrial Environment: In soil, this compound is considered to be essentially immobile. ccme.ca Its cationic nature leads to strong binding with negatively charged soil components such as clay minerals and organic matter. acs.orgresearchgate.net The soil adsorption coefficient (Koc) for similar QACs like DDAC has been reported to be very high, indicating a high capacity for soil adsorption. ccme.ca This strong sorption minimizes the potential for leaching into groundwater. nih.gov The primary transport mechanism in the terrestrial environment is associated with the movement of soil particles through erosion rather than the movement of the dissolved compound. acs.org
Advanced Analytical and Spectroscopic Techniques for Research on Trimethyltetradecylammonium
Spectroscopic Methods for Probing Molecular and Supramolecular Structures
Spectroscopy is a cornerstone in the study of Trimethyltetradecylammonium, offering non-invasive ways to investigate its structural and dynamic properties. Different regions of the electromagnetic spectrum are utilized to probe specific molecular features and interactions.
UV-Visible (UV-Vis) absorption spectroscopy is a highly effective technique for monitoring chemical reactions and intermolecular interactions involving this compound. spectroscopyonline.com The method is based on measuring the absorbance of light in the ultraviolet and visible regions, which is directly proportional to the concentration of the absorbing species. spectroscopyonline.com While this compound itself does not have a strong chromophore, its interactions with chromophoric molecules (dyes, indicators) can be readily monitored.
For instance, the binding of a dye molecule to this compound micelles often results in a shift in the dye's maximum absorption wavelength (λmax) or a change in its molar absorptivity. This phenomenon, known as solvatochromism, provides information about the local polarity of the micellar environment. nih.gov By systematically varying the concentration of this compound, the critical micelle concentration (CMC) can be determined. Furthermore, the kinetics of reactions catalyzed by this compound micelles can be followed by monitoring the absorbance of a reactant or product over time. researchgate.netcopernicus.org
Table 1: Example UV-Vis Data for Monitoring Dye-Surfactant Interaction This table presents hypothetical data illustrating the change in absorbance of a probe dye in the presence of varying concentrations of this compound.
| This compound Conc. (mol/L) | Absorbance at λmax | Wavelength Shift (Δλmax, nm) |
|---|---|---|
| 0 (Probe Only) | 0.850 | 0 |
| 1.0 x 10⁻⁵ | 0.845 | +2 |
| 5.0 x 10⁻⁵ | 0.820 | +5 |
| 1.0 x 10⁻⁴ | 0.790 | +8 |
| 5.0 x 10⁻⁴ | 0.710 | +15 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure and dynamics of this compound in solution, particularly its self-assembly into supramolecular structures like micelles. nih.govchemrxiv.org ¹H NMR is especially informative, as changes in the chemical shifts of the protons along the surfactant's alkyl chain and in its headgroup region provide insights into the aggregation process. pku.edu.cn
Upon micellization, the local chemical environment of the surfactant molecule changes, leading to shifts in proton resonances. Protons located near the positively charged quaternary ammonium (B1175870) headgroup typically experience more significant chemical shift changes compared to those in the hydrophobic tail. pku.edu.cn This indicates the formation of an aggregate where the headgroups are in close proximity and interact with the solvent, while the tails form a core. pku.edu.cn Advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal spatial proximities between different parts of the surfactant molecules within a micelle, confirming their folded conformation. researchgate.net Furthermore, NMR self-diffusion experiments can measure the diffusion coefficients of the surfactant monomers and micelles, which change abruptly at the CMC and can be used to study transformations in micelle shape (e.g., from spherical to rod-like) at higher concentrations. pku.edu.cn
Table 2: Representative ¹H NMR Chemical Shift Changes for this compound Bromide (TTAB) Upon Micellization Data derived from studies on TTAB micelle formation.
| Proton Group | Chemical Shift (δ) Below CMC (ppm) | Chemical Shift (δ) Above CMC (ppm) | Change in Shift (Δδ, ppm) |
|---|---|---|---|
| N-(CH₃)₃ (Headgroup) | 3.10 | 3.25 | 0.15 |
| α-CH₂ (Adjacent to N) | 3.30 | 3.48 | 0.18 |
| (CH₂)₁₂ (Middle of Chain) | 1.25 | 1.30 | 0.05 |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the adsorption of this compound onto solid surfaces. scispace.comazom.com By analyzing the vibrational frequencies of the molecule's chemical bonds, FTIR can provide information on the orientation, conformation, and interaction of the adsorbed surfactant molecules. youtube.com
When this compound adsorbs onto a substrate, changes in the position and intensity of its characteristic infrared absorption bands are observed. Key bands include the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the alkyl tail (around 2850 and 2920 cm⁻¹, respectively) and vibrations associated with the methyl (CH₃) groups of the quaternary ammonium headgroup (around 1480 cm⁻¹). researchgate.netnih.gov The frequencies of the CH₂ stretching bands are particularly sensitive to the conformational order of the alkyl chains. A shift to lower frequencies indicates a more ordered, all-trans conformation, which is typical of a densely packed adsorbed layer. nih.gov Conversely, frequencies closer to those in the liquid state suggest a more disordered, gauche-rich conformation. nih.gov This allows for detailed characterization of the adsorbed layer's structure at the molecular level.
Table 3: Key FTIR Bands for Characterizing this compound Adsorption
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Information |
|---|---|---|
| ~2920 | Asymmetric CH₂ Stretch | Alkyl chain conformation and packing density |
| ~2850 | Symmetric CH₂ Stretch | Alkyl chain conformation and packing density |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a surface. wisc.eduphi.com This makes it ideal for analyzing surfaces modified with this compound. nih.gov XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the ejected core-level electrons. scivisionpub.com
For a surface with adsorbed this compound, XPS can confirm its presence by detecting the constituent elements: carbon (C), nitrogen (N), and the counter-ion (e.g., bromine, Br, for this compound bromide). The high-resolution spectrum of the N 1s region is particularly diagnostic, showing a peak at a binding energy characteristic of a quaternary ammonium nitrogen atom (N⁺). uic.edu Shifts in the binding energies of these elements compared to the bulk compound can provide information about the interaction between the surfactant and the substrate. mdpi.com XPS can also be used to quantify the surface coverage and, when combined with ion sputtering, to generate a depth profile of the adsorbed layer's composition. thermofisher.com
Table 4: Typical XPS Binding Energies for Elements in Adsorbed this compound
| Element | Core Level | Typical Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285.0 | Presence of alkyl chains |
| Nitrogen | N 1s | ~402.5 | Confirmation of quaternary ammonium (N⁺) state |
Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis
Chromatographic methods are essential for separating this compound from complex matrices, enabling its quantification and further characterization, often in tandem with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of components in a mixture. researchgate.net For a compound like this compound, which is a quaternary ammonium salt, specific HPLC methods are required for effective analysis. Due to its lack of a significant UV-absorbing chromophore, conventional UV detectors are often unsuitable.
Instead, detection is typically achieved using more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS). sielc.com The separation itself can be performed using reversed-phase chromatography, but the permanent positive charge on the molecule can lead to poor peak shape and retention. Therefore, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, is often employed. sielc.com HPLC is used in mechanistic studies to monitor the concentration of this compound over time in degradation studies, to quantify its partitioning between different phases, or to determine its concentration in environmental or biological samples. d-nb.info
Table 5: Example HPLC Method Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Mixed-Mode (e.g., Primesep 100) or Reversed-Phase C18 with ion-pairing agent |
| Mobile Phase | Acetonitrile/Water gradient with an ionic modifier (e.g., Ammonium Formate) |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Expected Retention Time | Dependent on specific column and conditions |
Mass Spectrometry (MS) for Compound Tracing and Structural Confirmation
Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification, structural confirmation, and tracing of this compound. Due to its quaternary ammonium structure, the compound carries a permanent positive charge, making it highly suitable for analysis by techniques such as Electrospray Ionization (ESI)-MS.
In a typical analysis, a solution containing this compound is introduced into the mass spectrometer, where the solvent is evaporated and the pre-charged analyte ions are guided into the mass analyzer. High-resolution mass spectrometry (HRMS) can determine the compound's elemental composition with high accuracy by measuring its mass-to-charge ratio (m/z). The molecular formula for the this compound cation is C₁₇H₃₈N⁺, which has a calculated monoisotopic mass of 256.2999 g/mol . An ESI-MS analysis would therefore show a prominent signal at this m/z value in the positive ion mode, confirming the presence of the compound.
For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion corresponding to this compound (m/z 256.3) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation pattern that serves as a structural fingerprint.
The fragmentation of quaternary ammonium compounds is well-characterized and typically involves the loss of neutral alkyl groups from the nitrogen atom. For this compound, the primary fragmentation pathways would include the neutral loss of a methyl group (CH₃) or the tetradecyl chain (C₁₄H₂₈). These fragmentation patterns allow for the unequivocal confirmation of the compound's structure, distinguishing it from isomers. This capability is crucial for tracing the compound in complex biological or environmental samples, where it provides high specificity and sensitivity.
Table 1: Representative MS/MS Fragmentation Data for this compound Cation
| Precursor Ion (m/z) | Fragmentation Mode | Key Fragment Ions (m/z) | Neutral Loss | Inferred Structural Moiety |
|---|---|---|---|---|
| 256.3 | CID | 241.3 | 15.0 (CH₃) | Loss of a methyl group |
This table is interactive. Users can sort the data by clicking on the column headers.
Interfacial and Surface Science Techniques
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Real-time Adsorption Kinetics
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time technique used to study the adsorption and desorption kinetics of molecules at solid-liquid interfaces. This method is particularly well-suited for investigating the interaction of surfactants like this compound with various surfaces.
The QCM-D instrument utilizes a thin quartz crystal sensor that oscillates at a specific resonance frequency. When a solution containing this compound is introduced, the surfactant molecules may adsorb onto the sensor surface. This adsorption increases the mass on the crystal, causing a decrease in its resonance frequency (Δf). Simultaneously, the instrument measures the energy dissipation (ΔD), which provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer.
By monitoring both Δf and ΔD in real-time, QCM-D provides detailed insights into the kinetics and mechanics of the adsorption process. For a cationic surfactant like this compound adsorbing onto a negatively charged surface (e.g., silica), the process can be followed through distinct phases:
Initial Adsorption: As the surfactant solution is introduced, a rapid decrease in frequency is observed, indicating the initial electrostatic attraction and binding of this compound monomers to the surface.
Layer Formation: With continued exposure, the adsorbed molecules may begin to aggregate on the surface, forming structures such as hemi-micelles or a complete monolayer. This is reflected in further changes in frequency and dissipation.
Equilibrium: Eventually, the adsorption process reaches a steady state where the frequency and dissipation values stabilize, indicating that an equilibrium has been reached between adsorption and desorption.
The data obtained allows for the calculation of the adsorbed mass, layer thickness, and viscoelastic properties, providing a comprehensive understanding of the interfacial behavior of this compound.
Table 2: Representative QCM-D Data for this compound Adsorption onto a Silica (B1680970) Surface
| Time (minutes) | Change in Frequency (Δf, Hz) | Change in Dissipation (ΔD, x10⁻⁶) | Adsorption Phase |
|---|---|---|---|
| 0 | 0 | 0 | Baseline (Buffer) |
| 2 | -5 | 0.2 | Initial Monomer Adsorption |
| 5 | -15 | 0.8 | Surface Aggregation |
| 10 | -25 | 2.5 | Layer Saturation |
This table is interactive. Users can sort the data by clicking on the column headers.
Surface Tension Measurements for Micellar Parameter Determination
Surface tension measurements are a fundamental technique for characterizing the self-assembly behavior of surfactants in solution, including the determination of critical micellar parameters for this compound. Surfactants are amphiphilic molecules that, at low concentrations, preferentially adsorb at the air-water interface, reducing the surface tension of the solution.
As the concentration of this compound is increased, the surface becomes saturated with surfactant monomers. Beyond a specific concentration, the monomers begin to self-assemble in the bulk solution to form aggregates known as micelles. This concentration is the Critical Micelle Concentration (CMC). The formation of micelles is a key characteristic of surfactants and dictates many of their properties and applications.
The CMC is determined experimentally by measuring the surface tension of solutions with varying surfactant concentrations. A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp inflection point. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant because any additional surfactant molecules form micelles rather than further populating the surface. The concentration at this inflection point is taken as the CMC.
Studies on the bromide salt of this compound (TTAB) have shown that its CMC is influenced by factors such as temperature and the presence of additives. For instance, the CMC may increase with temperature. These measurements are crucial for understanding the thermodynamic parameters of micellization, such as the Gibbs free energy of micellization (ΔG⁰ₘ), which indicates the spontaneity of the process.
Table 3: Micellar Parameters for this compound Bromide (TTAB) Determined by Surface Tension Measurements
| Temperature (K) | Additive (Concentration) | Critical Micelle Concentration (CMC) (mmol kg⁻¹) | Surface Tension at CMC (γ_CMC) (mN m⁻¹) |
|---|---|---|---|
| 300.55 | None | 3.56 | 36.2 |
| 300.55 | Sodium Benzoate (0.5 mmol kg⁻¹) | 4.91 | N/A |
| 310.55 | None | 3.68 | 36.8 |
Data synthesized from literature values for TTAB. nih.govresearchgate.net This table is interactive. Users can sort the data by clicking on the column headers.
Theoretical and Computational Chemistry Approaches
Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Phenomena
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of surfactants like trimethyltetradecylammonium. rsc.org These simulations model the movements and interactions of atoms and molecules over time, allowing researchers to observe complex processes such as micelle formation and adsorption at interfaces. cuny.edunih.gov While specific MD studies on this compound are not prevalent in public literature, extensive research on its close structural homolog, cetyltrimethylammonium bromide (CTAB), provides deep insights into the expected behavior. CTAB differs only by the length of its alkyl chain (16 carbons vs. 14 for this compound).
MD simulations of CTAB have successfully modeled its self-assembly in aqueous solutions. scielo.br These simulations show that surfactant monomers aggregate to form various structures, primarily quasi-spherical or cylindrical micelles, depending on the concentration and simulation conditions. rsc.orgscielo.br The process involves distinct stages, including the rapid formation of small oligomers, followed by a ripening process where larger aggregates grow, and finally, collisions and fusions between micelles. acs.org Coarse-grained models, which simplify the representation of molecules to study larger systems over longer timescales, have been particularly effective in observing events like micelle fusion and fission. researchgate.netrsc.org
Simulations also illuminate the behavior of these surfactants at interfaces, such as mica-water or gold-water. rsc.orgscielo.br At the mica-water interface, adsorption is shown to occur via an ion-exchange mechanism where the cationic headgroup of the surfactant replaces ions on the surface. rsc.org This can lead to the formation of well-ordered bilayer structures. rsc.org Similarly, simulations of CTAB on a gold surface, relevant for the synthesis of gold nanorods, show that adsorption is mediated by strong interactions between the surface and the bromide counter-ions. scielo.br These computational studies provide a molecular-level picture that complements experimental techniques like neutron reflectivity. rsc.org
| Simulation Focus | Model Type | Key Findings | Reference |
|---|---|---|---|
| Self-assembly in bulk solution | All-Atom & United-Atom | Observation of spheroidal micelle formation; good agreement with experimental CMC and aggregation numbers. | acs.org |
| Adsorption at mica-water interface | All-Atom | Adsorption via ion-exchange; formation of bilayers and cylindrical micelles on the surface. | rsc.org |
| Interaction with gold surface | All-Atom | Modeled quasi-spherical micelles and the formation of adjacent cylindrical micelles on the gold surface. | scielo.br |
| Self-assembly dynamics | Coarse-Grained (Martini) | Observed micelle fusion and fission events; predicted spherical micelles with an average size of ~70 molecules. | researchgate.netrsc.org |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Adsorption Sites
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and materials. mdpi.com It is particularly useful for determining the energetics of chemical reactions, identifying stable adsorption sites on surfaces, and understanding the nature of chemical bonds. mdpi.comrsc.orgrsc.org For a molecule like this compound, DFT can elucidate how it interacts with various substrates.
As with MD simulations, direct DFT studies on this compound are scarce, but research on its homolog CTAB provides valuable analogous data. A key application is calculating the binding energy of the surfactant on different surfaces. For instance, DFT calculations were performed to determine the adsorption energies of CTAB on graphene, silver (Ag(111)), and gold (Au(111)) surfaces. researchgate.net Such studies reveal the driving forces for adsorption, distinguishing between contributions from electrostatic interactions and weaker van der Waals forces. researchgate.net
The results from these calculations show that the binding of CTAB is significantly influenced by the nature of the substrate. researchgate.net For example, the binding energy on Au(111) was found to be stronger than on Ag(111), a difference attributed to a larger van der Waals contribution on the gold surface. researchgate.net DFT also allows for analysis of charge transfer between the adsorbate and the surface, showing that both gold and silver surfaces transfer a small negative charge to the CTAB molecule upon adsorption. researchgate.net This type of detailed electronic information is critical for applications in nanoparticle synthesis and surface functionalization, where the surfactant-surface interaction dictates the final material properties.
| Surface | Binding Energy (Ebind, eV) | Van der Waals Contribution (EvdW, eV) | Charge Transfer (Q, e) |
|---|---|---|---|
| Ag(111) | -2.22 | -1.63 | -0.21 |
| Au(111) | -2.58 | -2.12 | -0.20 |
| Graphene | -1.92 | -1.78 | +0.01 |
| 7-Layer Graphene | -1.93 | -1.79 | +0.01 |
Data sourced from DFT calculations on the adsorption of cetyltrimethylammonium bromide (CTAB). researchgate.net
Microkinetic Modeling of Catalytic Processes
Microkinetic modeling is a computational technique that connects the properties of a catalyst at the molecular level, often derived from DFT calculations, to its macroscopic catalytic performance. This approach involves building a detailed reaction network of all relevant elementary steps, including adsorption, surface reactions, and desorption. nih.gov By solving the corresponding rate equations, microkinetic models can predict reaction rates, identify rate-determining steps, and rationalize experimental observations like reaction orders and activation energies.
There are no specific microkinetic models in the literature that directly involve this compound. However, the methodology is highly relevant to chemical systems where this surfactant could play a role. For example, this compound is used as a structure-directing agent in the synthesis of mesoporous catalysts like MCM-41. The surfactant micelles act as a template around which inorganic precursors (e.g., silica) polymerize. After the surfactant is removed by calcination, a porous material with a high surface area and uniform pore size remains.
A microkinetic model could be developed to understand the catalytic reactions occurring within the pores of such a material. The model would incorporate reaction pathways and energy barriers calculated via DFT for the specific reactions of interest on the catalyst's surface. This would allow for a rational design of improved catalysts by tuning the properties of the active sites, which are a direct consequence of the templating process guided by the surfactant. Furthermore, in phase-transfer catalysis, where this compound could act as a catalyst to shuttle reactants between immiscible phases, microkinetic modeling could be used to describe the interfacial reaction kinetics, accounting for partitioning and diffusion of the catalyst and reactants.
Machine Learning and Data-Driven Approaches in Chemical Prediction and Optimization
Machine learning (ML) and data-driven methods are revolutionizing chemical research by enabling rapid prediction of molecular properties and optimization of reaction conditions, often bypassing the need for extensive experimentation. digitellinc.comnih.gov These approaches use algorithms to learn from large datasets, identifying complex patterns and relationships between a molecule's structure and its properties or behavior. nih.govdiva-portal.org
For surfactants like this compound, ML models are increasingly being developed to predict key performance indicators. digitellinc.comacs.org A critical property for surfactants is the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. scienomics.comarxiv.org Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, have been successfully built to predict the CMC of various surfactants based on a set of calculated molecular descriptors. scienomics.com These descriptors numerically encode features of the molecule's topology, geometry, and electronic structure. researchgate.net
More advanced models, such as graph neural networks (GNNs), learn directly from the graph structure of the molecule, showing high accuracy in predicting properties for diverse classes of surfactants. digitellinc.comarxiv.org These models can be trained on large databases to predict not only CMC but also other properties like surface tension and phase behavior. nih.govacs.orgarxiv.org The primary challenge lies in the availability of large, high-quality datasets for training. nih.govresearchgate.net By leveraging ML, researchers can virtually screen vast numbers of potential surfactant candidates to identify those with optimal properties for a specific application, significantly accelerating the material discovery and formulation design process. scienomics.com
| ML Model/Approach | Predicted Property | Typical Inputs | Reference |
|---|---|---|---|
| QSPR (Genetic Algorithm) | Critical Micelle Concentration (CMC) | Molecular descriptors (chemical/physical info) | scienomics.com |
| Graph Neural Networks (GNNs) | CMC, Surface Excess Concentration | Molecular graph structure | digitellinc.comarxiv.org |
| Various Classifiers (e.g., Decision Trees, SVM) | Phase behavior in temperature/composition space | Molecular descriptors, Critical Packing Parameter | nih.govacs.org |
| Ensemble & Automated ML | Mechanical properties of polymer composites | Process parameters (e.g., temperature, force) | diva-portal.org |
Future Research Directions and Emerging Trends
Integration with Novel Functional Materials for Enhanced Performance
An exciting frontier in the application of trimethyltetradecylammonium lies in its combination with other advanced materials to create composites with synergistic or entirely new functionalities. This integration is a strategic approach to enhance performance in areas ranging from catalysis to environmental remediation.
Research has demonstrated that modifying carbon nanotube (CNT) electrodes with this compound bromide can create a highly hydrophobic interface. mdpi.comacs.org This modification is crucial for applications like the electrochemical nitrate (B79036) reduction reaction (NO₃RR), a promising technology for sustainable ammonia (B1221849) production and nitrate pollution control. mdpi.com The hydrophobic layer created by the surfactant suppresses the competing hydrogen evolution reaction (HER), thereby significantly boosting the selectivity for ammonia production to approximately 87%. mdpi.comacs.org Detailed mechanistic studies using advanced techniques like operando Fourier-transform infrared (FTIR) spectroscopy have revealed that this hydrophobic interface facilitates a direct electron transfer pathway for the reduction of nitrate to ammonia. mdpi.comacs.org
Another significant area is the organo-modification of clays, such as montmorillonite (B579905) (Mnt). cambridge.org By treating Mnt with quaternary ammonium (B1175870) cations like this compound, organo-montmorillonites (OMnt) are produced. These materials exhibit improved affinity for non-aqueous substances, leading to widespread industrial use as rheological control agents, components in drilling fluids, and functional materials for environmental remediation. cambridge.org The properties of the resulting OMnt, such as the basal spacing, can be tuned by altering the alkyl-chain length and loading of the organic modifier. cambridge.org
Furthermore, the self-assembly properties of this compound are being exploited to create complex, functional systems. When mixed with other compounds, it can form structures like densely stacked multilamellar vesicles. lew.ro The interaction and mixing of different surfactants, such as combining cationic this compound bromide with anionic or non-ionic surfactants, are being studied to create mixed micelle systems with unique properties for use in pharmaceutical, food, and cosmetic formulations. mdpi.comua.ptresearchgate.net These systems can exhibit synergistic interactions, leading to enhanced performance, such as a lower critical micelle concentration (CMC), which reduces the amount of surfactant needed and thus the environmental footprint. mdpi.com
| Functional Material | Integrated Compound | Enhanced Performance/Application | Key Finding |
| Carbon Nanotubes (CNT) | This compound Bromide | Electrochemical Nitrate Reduction to Ammonia | Creates a hydrophobic interface that suppresses the competing hydrogen evolution reaction, increasing ammonia selectivity to ~87%. mdpi.comacs.org |
| Montmorillonite (Mnt) | This compound Chloride | Rheological Control, Drilling Fluids, Environmental Remediation | Modification improves affinity for non-aqueous substances; properties are tunable by adjusting modifier chain length and loading. cambridge.org |
| Mixed Surfactant Systems | This compound Bromide | Formulations, Micellar Catalysis | Synergistic interactions can lower the critical micelle concentration (CMC), improving efficiency and reducing environmental impact. mdpi.com |
Development of Sustainable Synthesis Routes and Applications
In line with the growing emphasis on green chemistry, a significant trend is the development of sustainable processes and applications involving this compound. rsc.org Its role as a versatile surfactant is being leveraged to create environmentally benign solvent systems and extraction methods.
This compound bromide has been successfully used as a component in green solvent systems. tind.io For instance, an aqueous micellar solution of the surfactant has been employed to facilitate a condensation reaction, demonstrating its potential to replace volatile and hazardous organic solvents in chemical synthesis. tind.io This aligns with the principles of green chemistry, which advocate for the use of safer solvents and reaction conditions. rsc.orgtext2fa.ir
The compound is also a key player in the green extraction of natural products. text2fa.irnih.gov Aqueous solutions of surfactants like this compound bromide can form micelles that solubilize and extract valuable compounds from natural sources, such as chlorophylls (B1240455) from microalgae. ua.ptnih.gov This method offers a promising alternative to traditional solvent extraction, which often uses large quantities of volatile organic compounds. The efficiency of this micelle-based extraction depends on using the surfactant at a concentration above its critical micelle concentration (CMC). text2fa.irnih.gov
The application in electrochemical nitrate reduction also represents a significant contribution to sustainability. mdpi.com This process not only addresses nitrate pollution in wastewater but also offers a pathway for producing "green ammonia" at ambient temperature and pressure, providing a less energy-intensive alternative to the traditional Haber-Bosch process. mdpi.com The ability of this compound to enhance the efficiency and selectivity of this reaction is a key factor in its potential for sustainable chemical production. mdpi.com
| Green Application Area | Specific Use of this compound | Sustainability Benefit | Research Finding |
| Green Chemistry | Component of a water-micelle solvent system for organic synthesis. tind.io | Reduces or eliminates the need for volatile organic solvents. rsc.orgtind.io | Successfully used for a condensation reaction in an aqueous medium. tind.io |
| Natural Product Extraction | Forms micelles in aqueous solutions to extract chlorophylls. ua.ptnih.gov | Provides an alternative to conventional extraction with hazardous solvents. text2fa.irnih.gov | Screened as an effective agent for chlorophyll (B73375) recovery from Anabaena cylindrica. ua.pt |
| Sustainable Ammonia Synthesis | Modifies electrodes for electrochemical nitrate reduction. mdpi.com | Enables a low-energy pathway to produce ammonia while treating wastewater. mdpi.com | Enhances selectivity for ammonia production by creating a hydrophobic catalytic environment. mdpi.comacs.org |
Synergies Between Predictive Modeling and High-Throughput Experimentation
The convergence of computational modeling and high-throughput experimental methods is accelerating the pace of research and development for materials like this compound. This synergy allows for the rapid screening of properties and the rational design of new systems, reducing the reliance on time-consuming and resource-intensive trial-and-error approaches.
Predictive models are proving to be valuable tools for understanding and estimating the properties of ionic liquids and surfactants. researchgate.netnih.gov For example, the COSMO-RS (COnductor-like Screening MOdel for Real Solvents) method, a quantum chemical approach, has been evaluated for its ability to predict the thermodynamic properties and hydrogen-bond acidity of ionic liquids based solely on the molecular structure of their constituent ions, including the this compound cation. nih.gov While such advanced computational approaches can be complex, they provide deep molecular-level insights and have predictive capabilities that can guide experimental work. nih.gov Simplified "working models" are also being developed as preliminary screening tools to predict the CMC of surfactant mixtures, which is crucial for designing formulations with optimal properties. researchgate.net
On the experimental side, high-throughput screening (HTS) methods are being developed to rapidly evaluate the behavior of chemicals. eawag.ch Cell-based in vitro systems, using fish cell lines, are being implemented to predict the bioaccumulation of surfactants like the this compound cation. eawag.cheawag.cheawag.ch These methods, coupled with full mass balances, allow for the efficient screening of numerous compounds and provide data that can be used to develop and validate physiologically based toxicokinetic (PBTK) models for in vivo extrapolation. eawag.ch This approach is critical for assessing the environmental fate and potential risks of chemicals in a more efficient and ethical manner than traditional animal testing. eawag.ch
The combination of theoretical modeling, such as density functional theory (DFT) and Monte Carlo simulations, with experimental techniques provides a powerful approach to understanding structure-property relationships. acs.orgresearchgate.net This has been applied to related quaternary ammonium ionic liquids to study their performance as corrosion inhibitors, correlating their molecular structure with their adsorption behavior and inhibitory effectiveness. acs.orgresearchgate.net This integrated strategy, from molecular modeling to high-throughput testing, represents the future of materials discovery and optimization, enabling the targeted design of this compound-based systems for specific, high-performance applications.
Q & A
Q. What are the standard synthetic routes and purity validation methods for trimethyltetradecylammonium bromide (TTAB)?
TTAB is synthesized via quaternization of tetradecyl bromide with trimethylamine. Purity validation typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to quantify residual impurities. Pharmacopeial standards (e.g., European Pharmacopoeia) require ≥96.0% alkyltrimethylammonium bromides, with limits on free amines (≤0.2%) and pH (5.0–6.0 in 10% aqueous solution) .
Q. How is TTAB utilized in capillary electrophoresis (CE) for anion analysis?
TTAB acts as an electroosmotic flow (EOF) reverser in CE by coating the capillary wall, enabling simultaneous analysis of inorganic and organic anions. Optimal sensitivity is achieved at 5×10⁻⁴ M TTAB combined with 10⁻⁵ M fluorescein sodium salt. This method demonstrates repeatability (RSD <2% for migration times) and is validated for environmental samples like mineral water .
Q. What safety protocols are critical when handling TTAB in laboratory settings?
TTAB exhibits acute toxicity (oral LD₅₀: 50–300 mg/kg) and causes skin/eye irritation. Researchers must use PPE (gloves, goggles), work in ventilated fume hoods, and store TTAB at 2–8°C. Waste must comply with hazardous material disposal guidelines due to its aquatic toxicity (EC₅₀ <1 mg/L) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported critical micelle concentration (CMC) values for TTAB?
TTAB’s CMC varies across studies (e.g., 1.6 mM vs. 3.70 mM), influenced by experimental conditions (temperature, ionic strength). To reconcile discrepancies, researchers should standardize methods (e.g., surface tension vs. conductivity measurements) and validate results against reference surfactants like sodium dodecyl sulfate (SDS) .
Q. What strategies optimize TTAB’s role in dynamic electromembrane extraction (DEME) for rare earth metal ion analysis?
TTAB forms catanionic surfactants with di-(2-ethylhexyl) phosphoric acid (DEHPA), enhancing rare earth ion extraction. Optimization involves adjusting TTAB:DEHPA molar ratios (1:1 to 1:2) and pH (3.0–5.0) to maximize extraction efficiency while minimizing co-extraction of interfering ions .
Q. How does TTAB contribute to drag reduction in turbulent fluid flows, and what are its limitations?
TTAC (this compound chloride) at 0.01–0.05% w/w with sodium salicylate (1:2 molar ratio) reduces drag by forming shear-induced micellar structures. However, effectiveness diminishes above 40°C due to thermal disruption of micelles, necessitating additive concentration adjustments for high-temperature applications .
Q. What methodologies address TTAB’s interference in fluorimetric detection during anion analysis?
High TTAB concentrations (>1 mM) quench fluorescence signals. Researchers mitigate this by balancing TTAB (5×10⁻⁴ M) with fluorescein (10⁻⁵ M) and using background electrolyte (BGE) buffering (e.g., 20 mM borate at pH 9.2) to stabilize detection sensitivity .
Data Analysis and Experimental Design
Q. How can microdialysis techniques quantify TTAB’s neurochemical effects in vivo?
TTAB’s impact on striatal neurotransmitters (e.g., glutamate, GABA) is monitored via microdialysis probes in rodent models. Samples are collected at 10–20 min intervals post-TTAB administration and analyzed using HPLC coupled with electrochemical detection. Time-dependent neurotransmitter fluctuations are correlated with behavioral seizure activity .
Q. What thermodynamic parameters govern TTAB’s solubilization of alcohols in micellar systems?
Enthalpimetric titration reveals TTAB’s micellar solubilization of pentanol follows an exothermic process (ΔH = −15 to −20 kJ/mol). Partition coefficients (log P) are derived from phase-separation experiments, with TTAB’s hydrophobic tail length (C14) favoring higher alcohol uptake compared to shorter-chain analogs .
Q. How does TTAB stabilize thermoresponsive poly(N-isopropylacrylamide) (PNIPAM) nanoparticles?
TTAB (0.1–1.0 mM) prevents PNIPAM aggregation above its lower critical solution temperature (LCST) by electrostatic stabilization. Dynamic light scattering (DLS) confirms particle size stability (50–100 nm) when TTAB is used with poly(vinyl alcohol) (PVA) as a co-stabilizer .
Contradictory Data and Validation
Q. Why do reported cytotoxicity thresholds for TTAB vary across cell lines?
Discrepancies arise from differences in assay protocols (e.g., MTT vs. XTT) and cell membrane lipid composition. For instance, TTAB’s IC₅₀ in epithelial cells (5–10 µM) is lower than in fibroblasts (20–30 µM) due to variations in membrane charge density. Standardizing assays with internal controls (e.g., SDS) improves cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
